N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is an organic compound with a complex structure It is characterized by the presence of methoxyphenyl, methylphenylsulfonyl, and phenylethyl groups attached to a glycinamide backbone
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves multiple steps. The starting materials typically include 4-methoxyphenethylamine and 4-methylphenylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The process includes steps like nucleophilic substitution and amide bond formation .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can be compared with similar compounds such as:
4-Methoxyphenethylamine: Known for its use in organic synthesis.
4-Methylphenylsulfonyl chloride: Used as a reagent in various chemical reactions.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-N~2~[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of N-[2-(4-methoxyphenyl)ethyl]-N~2~[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 366.47 g/mol. The compound features several functional groups, including methoxy, sulfonyl, and amide functionalities, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₄S |
Molecular Weight | 366.47 g/mol |
CAS Number | 884497-51-2 |
Density | 1.20 g/cm³ |
Boiling Point | 320 °C |
Melting Point | Not available |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's reactivity, while the methoxy and phenylethyl groups may increase its lipophilicity and facilitate cell membrane penetration.
Biological Activities
Research indicates that N-[2-(4-methoxyphenyl)ethyl]-N~2~[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide exhibits a range of biological activities:
1. Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Cancer Research examined the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased levels of pro-apoptotic markers (Bax and caspase-3) .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria, with notable inhibition observed.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Safety and Toxicity
Toxicological assessments reveal that N-[2-(4-methoxyphenyl)ethyl]-N~2~[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide exhibits low acute toxicity in animal models. However, long-term studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-21-8-14-25(15-9-21)33(30,31)28(19-17-22-6-4-3-5-7-22)20-26(29)27-18-16-23-10-12-24(32-2)13-11-23/h3-15H,16-20H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBWKWHNEZQXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367268 | |
Record name | STK157222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-86-4 | |
Record name | STK157222 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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